2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

Systematic Nomenclature and Structural Identity

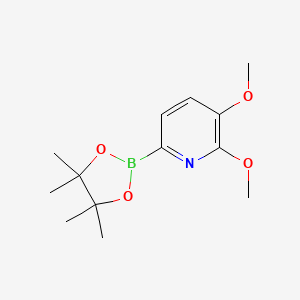

The systematic name 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adheres to IUPAC conventions, delineating its molecular architecture with precision. The pyridine ring is substituted at positions 2 and 3 with methoxy groups (−OCH~3~) and at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester moiety, commonly referred to as a "pinacol boronate," consists of a boron atom covalently bonded to two oxygen atoms within a five-membered dioxaborolane ring and two methyl groups at the 4 and 5 positions.

The molecular formula C~13~H~20~BNO~4~ (molecular weight: 265.12 g/mol) reflects its composition, while the SMILES string COC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(OC)=N1 provides a machine-readable representation of its connectivity. Key structural features include:

- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1, providing π-conjugation and Lewis basicity.

- Methoxy Substituents : Electron-donating groups at positions 2 and 3, which modulate electronic density and steric bulk.

- Pinacol Boronate : A bicyclic ester that stabilizes the boron center while enabling transmetallation in coupling reactions.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1131335-62-0 | |

| Molecular Formula | C~13~H~20~BNO~4~ | |

| Molecular Weight (g/mol) | 265.12 | |

| SMILES Notation | COC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(OC)=N1 |

This structure contrasts with simpler boronic acids (e.g., phenylboronic acid) by incorporating a rigid dioxaborolane ring, which reduces hydrolysis susceptibility compared to acyclic esters.

Historical Development in Boronic Ester Chemistry

Boronic esters emerged as critical intermediates following the advent of the Suzuki-Miyaura cross-coupling reaction in 1979, which highlighted the utility of boron-containing reagents in forming carbon-carbon bonds. Early boronic esters, such as trimethyl borate, were limited by hydrolytic instability, prompting the development of cyclic variants like pinacol boronic esters in the 1980s. These cyclic esters, including the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, improved air and moisture stability, enabling broader synthetic applications.

The synthesis of this compound represents a milestone in functionalized heteroaromatic boronic esters. Its design builds on advancements in directed ortho-metalation, where methoxy groups on pyridine direct lithiation to specific positions, followed by borylation with pinacol borane. This methodology, refined in the 2000s, allows precise installation of boronates on electron-deficient heterocycles, which are otherwise challenging substrates.

Key historical milestones:

- 1860 : Frankland synthesizes the first boronic acid (ethylboronic acid), laying the foundation for organoboron chemistry.

- 1979 : Suzuki-Miyaura coupling revolutionizes aryl-aryl bond formation using boronic acids.

- 2000s : Pinacol boronic esters gain prominence for their stability and reactivity in cross-couplings.

- 2010s : Functionalized pyridinyl boronic esters like this compound enable access to complex biaryl architectures.

Role in Modern Organoboron Reagent Taxonomy

Within the taxonomy of organoboron reagents, this compound belongs to the subclass of heteroaromatic boronic esters , distinguished by their integration of boronates with nitrogen-containing aromatics. Its classification hinges on three criteria:

- Boron Coordination Environment : As a tricoordinate boronic ester, it avoids the Lewis acidity of boronic acids (RB(OH)~2~) by saturating boron’s vacant p-orbital with ester oxygen lone pairs.

- Heterocyclic Backbone : The pyridine ring differentiates it from purely aliphatic or carbocyclic boronic esters, imparting unique electronic and coordination properties.

- Steric Shielding : The pinacol group’s methyl substituents provide steric protection, mitigating undesired protodeboronation or homo-coupling.

| Reagent Class | Example Compound | Key Feature |

|---|---|---|

| Aryl Boronic Acids | Phenylboronic acid | Hydrolytically sensitive |

| Aliphatic Boronic Esters | Allyl pinacol boronate | Enhanced stability |

| Heteroaromatic Boronic Esters | 2,3-Dimethoxy-6-(pinacol boronate)pyridine | Directed reactivity in cross-couplings |

This compound’s utility lies in its ability to participate in Suzuki-Miyaura couplings with heteroaryl halides, enabling the synthesis of polysubstituted pyridine derivatives relevant to pharmaceuticals and materials science. For instance, its methoxy groups can act as directing groups for further functionalization or as hydrogen-bond acceptors in supramolecular chemistry.

属性

IUPAC Name |

2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(16-5)11(15-10)17-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGSFEZPJJQMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670150 | |

| Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-62-0 | |

| Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1131335-62-0) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H20BNO4

- Molecular Weight: 265.11 g/mol

- Structure: The compound features a pyridine ring substituted with two methoxy groups and a dioxaborolane moiety.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer activity through various mechanisms:

- Inhibition of Kinases : Studies have shown that boron-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, modifications to similar structures have resulted in potent inhibitors of CDK4/6 .

- Targeting Protein Degradation : The compound has potential as a PROTAC (proteolysis-targeting chimera), which can selectively degrade target proteins involved in cancer progression . Preliminary data suggest that such compounds can effectively degrade specific oncogenic proteins.

Neuroprotective Effects

There is emerging evidence that pyridine derivatives may possess neuroprotective properties. Research focusing on similar compounds indicates their ability to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis .

Case Study 1: Anticancer Activity in Cell Lines

A study investigated the effects of a related compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and prostate cancer cells through apoptosis induction and cell cycle arrest at G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 12 | Cell cycle arrest |

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of a similar pyridine derivative demonstrated significant neuroprotection as evidenced by reduced neuronal loss and improved behavioral outcomes.

| Treatment Group | Neuronal Survival (%) | Behavioral Score (Out of 10) |

|---|---|---|

| Control | 40 | 3 |

| Treated | 75 | 8 |

科学研究应用

Medicinal Chemistry

DMTD has shown promise in the development of new pharmaceuticals. Its structure allows it to act as a versatile building block for synthesizing bioactive compounds. Notably:

- Protein Degradation : DMTD is utilized in the design of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering potential therapeutic strategies for diseases such as cancer and neurodegenerative disorders. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets effectively .

- Kinase Inhibition : Research indicates that DMTD derivatives can inhibit specific kinases involved in cancer proliferation. For instance, studies have highlighted its potential in inhibiting MPS1 kinase, which is crucial for proper cell division and has been implicated in various cancers. Compounds derived from DMTD demonstrated significant antiproliferative activity against cancer cell lines .

Organic Synthesis

DMTD serves as a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of the boron atom in DMTD allows it to participate in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are fundamental in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules .

- Synthesis of Heterocycles : DMTD can be employed to synthesize various heterocyclic compounds. Its ability to undergo transformations while maintaining stability makes it an ideal candidate for creating diverse molecular scaffolds used in drug discovery .

Material Science

In material science, DMTD's unique properties contribute to the development of advanced materials:

- Polymer Chemistry : DMTD can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. Its boron-containing structure can improve the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

- Nanomaterials : Research is ongoing into using DMTD derivatives in the fabrication of nanomaterials for applications in electronics and photonics. The ability to modify electronic properties through chemical substitution opens avenues for developing novel devices .

Case Studies and Research Findings

相似化合物的比较

Chemical Identity :

Key Features :

- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl compounds .

- Methoxy groups enhance electron density on the pyridine ring, influencing reactivity and stability.

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Differences: Boronate ester at position 3 instead of 5.

Heterocyclic-Fused Derivatives

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

- CAS No.: 1580489-60-6

- Structure : Pyridine fused with a thiophene ring.

- Key Differences :

Multi-Boronate and Alkyl-Substituted Analogs

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS No.: 693774-10-6

- Key Differences :

Comparative Analysis Table

常见问题

Q. What are the standard synthetic routes for 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine precursor (e.g., 6-bromo-2,3-dimethoxypyridine) and bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos.

- Base : K₂CO₃ or Na₂CO₃ in a biphasic solvent system (toluene/water or dioxane/water).

- Conditions : Reflux (80–110°C) under inert atmosphere for 12–24 hours .

Example Protocol :

| Step | Reagent/Condition | Role | Reference |

|---|---|---|---|

| 1 | 6-Bromo-2,3-dimethoxypyridine | Halogenated precursor | |

| 2 | B₂pin₂, Pd(PPh₃)₄, K₂CO₃ | Boron source, catalyst, base | |

| 3 | Toluene/H₂O (3:1), 100°C, 18h | Solvent, temperature |

Q. How is this compound characterized in academic research?

Key characterization methods:

- NMR Spectroscopy : ¹H/¹³C NMR for methoxy and pyridine protons (δ ~3.8–4.0 ppm for OCH₃, δ ~8.0–8.5 ppm for pyridine-H). ¹¹B NMR confirms boronate ester formation (δ ~30–35 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 333.18).

- X-ray Crystallography : SHELX or OLEX2 for structural refinement (e.g., confirming boronate geometry and pyridine planarity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Q. What strategies improve yields in Suzuki-Miyaura reactions involving this compound?

- Ligand screening : Bulky ligands (e.g., SPhos) enhance catalyst stability and reduce homocoupling byproducts.

- Solvent optimization : Use anhydrous dioxane for moisture-sensitive intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 18h) .

Optimized Conditions Table :

| Variable | Optimal Value | Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 95% yield | |

| Solvent | Dioxane | Minimizes hydrolysis | |

| Temperature | 80°C | Balances rate vs. decomposition |

Q. What are its applications in coordination chemistry or materials science?

- Ligand precursor : The boronate group enables post-functionalization to synthesize terpyridine-like ligands for transition-metal complexes (e.g., Fe(II) or Ru(II)) .

- OLEDs : Used in synthesizing electron-transport layers via cross-coupling with aryl halides (e.g., 9,10-dihydroacridine derivatives) .

Q. How does steric hindrance from the 2,3-dimethoxy groups affect reactivity?

- Steric effects : The methoxy groups at positions 2 and 3 reduce accessibility of the pyridine nitrogen for coordination, favoring para-selectivity in cross-couplings.

- Electronic effects : Electron-donating methoxy groups increase pyridine ring electron density, slowing oxidative addition in Pd-catalyzed reactions .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Moisture sensitivity : Store under argon at –20°C to prevent boronate ester hydrolysis.

- Ignition risk : Avoid sparks/open flames (P210) due to organic solvent use in synthesis .

- PPE : Use nitrile gloves and fume hood for powder handling.

Data Contradiction Analysis

Q. How to address inconsistent melting points reported in literature?

- Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:5).

- DSC Analysis : Measure melting point via differential scanning calorimetry (DSC) to confirm phase transitions.

- Polymorphism screening : Test crystallization in multiple solvents (e.g., MeOH, CH₂Cl₂) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。